molecular formula C15H29NO B2587077 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal CAS No. 865074-67-5

2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal

Cat. No.: B2587077
CAS No.: 865074-67-5
M. Wt: 239.403
InChI Key: UQBWIPUTEFXFQN-UHFFFAOYSA-N
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Description

2-Ethyl-2-(hydroxymethyl)hexanal (EHMH) is a branched-chain aldehyde synthesized via the condensation of 2-ethylhexanal and formaldehyde in the presence of tertiary amines (e.g., triethylamine) as catalysts and co-solvents . This compound is a key intermediate in the production of 2-butyl-2-ethyl-1,3-propanediol (BEPD), a diol used in industrial applications such as lubricants and polymers . The synthesis process involves continuous feeding of reactants, azeotropic distillation for recovery of unreacted materials, and catalytic hydrogenation to yield BEPD . Notably, EHMH synthesis achieves a space-time yield of ≥100 g/L·h under optimized conditions .

While explicit data on EHMH’s physical properties (e.g., melting/boiling points) are unavailable in the provided evidence, its structural similarity to hexanal (a six-carbon aldehyde) suggests comparable volatility and reactivity. Hexanal, for instance, has a boiling point of 131°C and a grassy odor .

Properties

IUPAC Name

2-ethyl-2-[(4-methylpiperidin-1-yl)methyl]hexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-4-6-9-15(5-2,13-17)12-16-10-7-14(3)8-11-16/h13-14H,4-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBWIPUTEFXFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(CN1CCC(CC1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal can be achieved through various synthetic routes. One common method involves the alkylation of 4-methylpiperidine with 2-ethylhexanal under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of 2-ethylhexanal.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanoic acid.

    Reduction: 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of aldehydes on biological systems.

    Medicine: Possible applications in drug development, particularly in designing compounds with piperidine moieties.

    Industry: Use as a precursor in the synthesis of agrochemicals, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal would depend on its specific application. In general, aldehydes can react with nucleophiles due to the electrophilic nature of the carbonyl carbon. The piperidine ring may interact with biological targets such as receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Structure Functional Groups Key Applications
2-Ethyl-2-(hydroxymethyl)hexanal Branched C₈ aldehyde with hydroxymethyl group Aldehyde, hydroxyl Intermediate for diol synthesis
Hexanal Linear C₆ aldehyde Aldehyde Food preservation, flavoring
(E)-2-Hexenal Unsaturated C₆ aldehyde Aldehyde, alkene Antimicrobial agent in food
Hexyl acetate C₆ ester Ester Fruity aroma in foods
Nonanal Linear C₉ aldehyde Aldehyde VOC in wood products

Key Observations :

  • Branching vs. Linearity: EHMH’s branched structure and hydroxymethyl group distinguish it from linear aldehydes like hexanal and nonanal. This branching likely reduces volatility compared to linear analogs.
  • Functional Groups : Unlike EHMH, hexyl acetate is an ester, contributing to its distinct fruity aroma, while (E)-2-hexenal’s conjugated double bond enhances its antimicrobial activity .

Key Observations :

  • Catalytic Pathways : EHMH requires tertiary amines for synthesis, whereas hexanal and (E)-2-hexenal are biosynthesized via enzymatic pathways in plants .
  • Downstream Products: EHMH is primarily used for diol production, while hexanal’s degradation products (e.g., hexanoic acid) contribute to rancidity in foods .

Analytical Detection

  • EHMH : Quantified via gas chromatography (GC) during synthesis optimization .
  • Hexanal : Detected by dynamic headspace GC/MS in rice and infant formula (concentration range: 1,180–3,310 μg/L in melon juice) .

Biological Activity

2-Ethyl-2-(4-methyl-piperidin-1-ylmethyl)-hexanal is a chemical compound that has garnered attention in various biological studies due to its potential pharmacological properties. This article reviews the biological activity of this compound, examining its structure, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a hexanal backbone with an ethyl group and a piperidine moiety. The structural formula can be represented as follows:

C13H23N\text{C}_{13}\text{H}_{23}\text{N}

This structure suggests potential interactions with biological targets, particularly in the central nervous system and other physiological systems.

Research indicates that compounds similar to this compound often interact with neurotransmitter systems, especially those involving dopamine and serotonin receptors. The piperidine ring is known for its ability to modulate neurotransmission, which may contribute to the compound's biological effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, compounds bearing similar structures have been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting significant antiproliferative activity.

CompoundCell LineIC50 (μM)
This compoundDU14547
Similar Piperidine DerivativePC361

These results indicate that structural modifications in piperidine derivatives can lead to enhanced anticancer activity.

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives are also noteworthy. Studies suggest that these compounds can act as agonists for neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases. The modulation of neurotransmitter systems by this compound may help mitigate oxidative stress and inflammation in neuronal cells.

Study 1: Antiproliferative Activity

A study conducted on various analogs of piperidine derivatives revealed that this compound exhibited significant antiproliferative effects in prostate cancer cell lines (DU145 and PC3). The study utilized MTT assays to measure cell viability and determined that the compound's efficacy was dose-dependent.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of similar piperidine compounds. The findings indicated that these compounds could reduce neuronal apoptosis induced by oxidative stress. The protective effect was attributed to the activation of survival signaling pathways, including those involving Bcl-2 family proteins.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest favorable bioavailability and a moderate half-life, indicating potential for therapeutic application.

ParameterValue
BioavailabilityHigh
Half-lifeModerate

These pharmacokinetic profiles are essential for evaluating the compound's suitability for further development as a therapeutic agent.

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